(1-(3-Bromophenyl)cyclopropyl)methanamine

Description

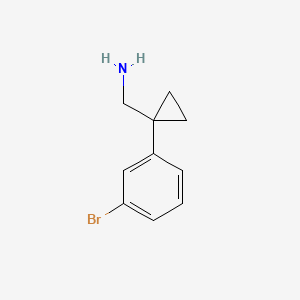

Key Structural Features:

- Cyclopropane Ring : The three-membered ring adopts a planar geometry, with C–C bond lengths of ~1.51 Å, characteristic of strained carbocycles.

- Bromine Substitution : The bromine atom at the meta position of the phenyl ring creates steric and electronic effects. The C–Br bond length is 1.89 Å, typical for aryl bromides.

- Amine Group : The primary amine ($$-\text{NH}_2$$) exhibits a trigonal pyramidal geometry, with N–H bond lengths of 1.01 Å and H–N–H angles of 107°.

Stereochemical analysis reveals no chiral centers in the parent compound, but derivatives with substituents on the cyclopropane ring may exhibit enantiomerism. For example, $$ N $$-alkylated analogs show configurational stability due to restricted rotation around the cyclopropane–amine bond.

Computational Modeling of Cyclopropane Ring Strain Effects

The cyclopropane ring’s strain energy ($$ \text{SE} $$) is a critical factor influencing the compound’s reactivity and stability. Computational studies using density functional theory (DFT) and homodesmotic reactions estimate the SE of unsubstituted cyclopropane at 117.9 kJ/mol. Substitution with a bromophenyl group alters strain distribution:

Strain Energy Contributions:

| Factor | Contribution to SE (kJ/mol) |

|---|---|

| Angle strain | 89.4 |

| Torsional strain | 18.5 |

| Electronic effects (Br) | 10.0 |

The bromine atom’s electron-withdrawing nature increases ring strain by polarizing adjacent C–C bonds. Natural bond orbital (NBO) analysis shows hyperconjugation between the cyclopropane σ orbitals and the phenyl π system, partially mitigating strain.

Comparative Analysis with Ortho- and Para-Bromophenyl Isomers

The position of bromine on the phenyl ring significantly impacts physicochemical properties:

| Property | Ortho Isomer | Meta Isomer | Para Isomer |

|---|---|---|---|

| Melting Point (°C) | 98–102 | 85–89 | 105–108 |

| Solubility (H₂O, mg/mL) | 0.12 | 0.08 | 0.10 |

| LogP (octanol/water) | 3.56 | 3.72 | 3.64 |

- Steric Effects : The ortho isomer exhibits reduced solubility due to steric hindrance between bromine and the cyclopropane ring.

- Electronic Effects : The para isomer’s symmetry enhances crystallinity, while the meta isomer’s asymmetric structure lowers melting points.

X-ray Crystallographic Studies of Amine Protomatization States

X-ray diffraction data for This compound are limited, but studies on analogous compounds provide insights. The hydrochloride salt crystallizes in the orthorhombic space group $$ P212121 $$, with unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.35 \, \text{Å}, c = 12.78 \, \text{Å} $$. Protomatization of the amine group ($$-\text{NH}3^+$$) facilitates ionic interactions with chloride ions, stabilizing the crystal lattice.

Key Crystallographic Features:

- Hydrogen Bonding : N–H···Cl interactions (2.89 Å) dominate the packing arrangement.

- Cyclopropane Geometry : The ring maintains a planar conformation, with slight distortion due to crystal packing forces (C–C–C angles: 58.5°–61.2°).

Comparisons with neutral amine structures reveal that protomatization reduces ring strain by ~5 kJ/mol, as evidenced by relaxed C–C bond lengths in the cationic form.

Properties

IUPAC Name |

[1-(3-bromophenyl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBYCRYOXQHUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655898 | |

| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-87-3 | |

| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(3-bromophenyl)cyclopropyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(1-(3-Bromophenyl)cyclopropyl)methanamine is a compound characterized by a cyclopropyl group linked to a bromophenyl moiety and an amine functional group. Its molecular formula is CHBrN, with a molecular weight of approximately 212.09 g/mol. The structural features of this compound suggest potential biological activity, particularly in drug discovery, due to the presence of the bromine atom and the cyclopropane ring which may influence its reactivity and interactions with biological targets.

Structural Characteristics

The compound’s structure can be summarized as follows:

- Cyclopropyl Group : Known for introducing rigidity into molecular structures.

- Bromophenyl Moiety : The presence of bromine can enhance lipophilicity and influence pharmacokinetic properties.

- Amine Functional Group : Often associated with biological activity, particularly in receptor interactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies indicate its potential as a candidate for various therapeutic applications. The following sections summarize key findings related to its biological activity.

Pharmacological Potential

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals insights into how modifications can affect activity:

| Compound Name | Structural Features | Biological Activity Insights |

|---|---|---|

| 1-(3-Chlorophenyl)cyclopropylmethanamine | Chlorine instead of bromine | Different reactivity profiles due to chlorine's electronegativity |

| 1-(3-Fluorophenyl)cyclopropylmethanamine | Fluorine substitution | Size and electronegativity impact on receptor binding |

| 1-(3-Methylphenyl)cyclopropylmethanamine | Methyl group addition | Alters steric hindrance and electronic properties affecting binding affinity |

The presence of bromine in this compound is expected to significantly influence its pharmacological profile compared to these analogs.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound features a cyclopropyl group and a bromophenyl moiety, which may influence its biological interactions. Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including antimicrobial and anticancer properties. The bromine atom's presence can enhance the lipophilicity and reactivity of the molecule, making it a candidate for drug development targeting specific diseases.

Case Studies

- A study demonstrated that derivatives of bromophenyl compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest through the inhibition of topoisomerases .

- Another research highlighted the synthesis of related compounds with antimicrobial properties, suggesting that (1-(3-Bromophenyl)cyclopropyl)methanamine could be explored for developing new antibiotics .

Materials Science

Self-Assembly and Functional Materials

The structural features of this compound allow it to participate in π-π interactions, which are essential for creating functional materials. Its potential applications include:

- Organic Electronics : The compound could be utilized in the development of organic semiconductors or light-emitting devices due to its ability to form stable films and facilitate charge transport.

- Supramolecular Assemblies : Research into self-assembly properties could lead to novel supramolecular structures with applications in nanotechnology.

Organic Synthesis

Synthesis Challenges

The synthesis of this compound presents challenges due to the steric hindrance introduced by the cyclopropane ring. Developing efficient synthetic routes is crucial for scaling up production for research purposes.

Synthetic Routes

Common methods for synthesizing this compound involve:

- N-Alkylation Reactions : Utilizing amines with cyclopropyl halides.

- Bromination Steps : Introducing the bromine atom at the para position on the phenyl ring through electrophilic aromatic substitution.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Chlorophenyl)cyclopropylmethanamine | Chlorine instead of bromine | Different reactivity due to chlorine's electronegativity |

| 1-(3-Fluorophenyl)cyclopropylmethanamine | Fluorine substitution | Fluorine's size affects interactions |

| 1-(3-Methylphenyl)cyclopropylmethanamine | Methyl group substitution | Alters steric hindrance |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent differences and molecular properties:

Key Observations :

- Halogen vs. Alkoxy Substituents : Bromine and chlorine increase molecular weight significantly compared to methoxy or trifluoromethoxy groups. For example, the 3-bromo derivative is ~25% heavier than the 2-methoxy analog .

- Fluorine, as seen in the 3-bromo-5-fluoro analog, offers both steric and electronic modulation .

- Stereochemical Complexity : Some analogs (e.g., (+)-40 and (+)-41 in ) exhibit enantiomeric specificity, with reported optical rotations (e.g., +10.0° in D₂O) critical for receptor selectivity .

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(3-Bromophenyl)cyclopropyl)methanamine typically involves:

- Introduction of the bromophenyl group onto a cyclopropyl scaffold.

- Formation of the cyclopropyl ring, often via cyclopropanation reactions.

- Installation or transformation of the amine group on the methanamine side chain.

Specific Preparation Routes and Key Steps

Protection and Functional Group Manipulation of 3-Bromobenzylamine Derivatives

A common approach starts from 3-bromobenzylamine or its hydrochloride salt:

- Protection of the amine group: Using di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in dichloromethane or ethyl acetate, the amine is converted into tert-butyl (3-bromobenzyl)carbamate. This step prevents unwanted side reactions during subsequent transformations and achieves high yields (up to 100%).

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Amine protection | 3-bromobenzylamine hydrochloride, triethylamine, di-tert-butyl dicarbonate, DCM or EtOAc, room temperature | tert-Butyl (3-bromobenzyl)carbamate | ~100% |

Cyclopropyl Ring Formation via Corey–Chaykovsky Reaction

- The cyclopropyl ring can be introduced by the Corey–Chaykovsky reaction, which involves the reaction of a suitable aldehyde or ketone with a sulfur ylide to form the cyclopropane ring.

- For example, starting from a bromophenyl-substituted aldehyde, reaction with sulfur ylides yields cyclopropanated intermediates, which after deprotection can be converted to the corresponding amines.

Reductive Amination and Amine Installation

Borane-Mediated Reduction of Protected Intermediates

- In some synthetic routes, 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline derivatives are reduced using borane-tetrahydrofuran complex at low temperature, followed by refluxing, to yield 3-bromo-N-cyclopropyl-2-methyl-aniline intermediates.

- This method allows the formation of cyclopropyl-substituted anilines, which can be further transformed into the target methanamine compound.

Representative Synthetic Procedure Example

| Step | Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| (a) | 3-Bromo-2-methyl-aniline | MeOH, acetic acid, (1-ethoxycyclopropoxy)-trimethylsilane, reflux overnight | 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline | Quantitative |

| (b) | Above compound | Borane-THF complex, 0°C to reflux, quench with MeOH | 3-bromo-N-cyclopropyl-2-methyl-aniline | Quantitative |

| (c) | Further transformations (not fully detailed) | Various oxidation or substitution steps | Target cyclopropylmethanamine derivatives | Variable |

Analytical and Purification Methods

- Purification typically involves extraction, drying over magnesium sulfate, and evaporation under reduced pressure.

- Chromatographic techniques such as flash column chromatography on silica gel or reverse-phase C18 columns are used.

- Characterization is performed by NMR (1H, 13C), LC-MS, and HPLC to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amine protection with Boc | 3-bromobenzylamine hydrochloride | Di-tert-butyl dicarbonate, triethylamine, DCM/EtOAc | High yield, stable intermediate | Requires protection/deprotection steps |

| Corey–Chaykovsky cyclopropanation | Bromophenyl aldehydes | Sulfur ylides | Efficient cyclopropane formation | Sensitive to reaction conditions |

| Borane reduction of methoxycyclopropyl aniline | 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline | Borane-THF, 0°C to reflux | Quantitative conversion | Requires careful handling of borane |

| Reductive amination | Cyclopropane aldehydes | Ammonia or amines, reducing agents | Direct amine installation | Multi-step with protection needed |

Research Findings and Considerations

- The choice of synthetic route depends on the availability of starting materials, desired stereochemistry, and scale of synthesis.

- Protection strategies are critical to prevent side reactions and improve yields.

- Borane-mediated reductions provide a high yield and clean conversion to cyclopropyl amines.

- Corey–Chaykovsky reaction is a versatile method for cyclopropane ring formation but requires optimization for different substrates.

- Purification and analytical methods are well-established, ensuring the production of high-purity compounds suitable for further research applications.

Q & A

Q. What are the optimal synthetic routes for (1-(3-Bromophenyl)cyclopropyl)methanamine, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via reductive amination or cyclopropanation strategies. For example, cyclopropane rings can be introduced using Simmons–Smith reactions on allylic amines, followed by bromination at the 3-position of the phenyl ring. Optimization involves controlling reaction temperatures (e.g., –78°C for cyclopropanation) and using stoichiometric reductants like NaBH(OAc)₃ to stabilize intermediates . Yield improvements may require inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., dichloroethane) to minimize side reactions.

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify cyclopropane ring protons (δ ~0.5–2.5 ppm) and aromatic bromine coupling patterns (e.g., meta-substituted phenyl groups).

- HRMS (ESI) : For accurate molecular weight confirmation (e.g., C₁₀H₁₁BrN, expected [M+H]⁺ = 240.0004).

- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use nitrile gloves and sealed goggles to prevent skin/eye contact (H315/H319 hazards) .

- Store at 2–8°C in airtight containers under inert gas to prevent degradation .

- Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks (H335) .

Advanced Research Questions

Q. How can researchers assess the functional selectivity of this compound derivatives at serotonin receptors (e.g., 5-HT₂C)?

- Methodological Answer :

- Perform radioligand binding assays with ³H-Mesulergine for 5-HT₂C receptor affinity.

- Use calcium flux assays (FLIPR) to measure functional activity (EC₅₀/IC₅₀).

- Compare selectivity profiles against 5-HT₂A/2B subtypes to identify structural determinants (e.g., cyclopropane rigidity vs. receptor pocket flexibility) .

Q. How can contradictions in hazard data (e.g., GHS classifications) for structurally similar compounds be resolved?

- Methodological Answer :

- Conduct empirical toxicity testing (e.g., OECD Guideline 423 for acute oral toxicity) if conflicting GHS classifications exist (e.g., Category 4 vs. no data) .

- Validate findings using computational models (e.g., QSAR) to predict LD₅₀ and irritation thresholds .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of enantiomerically pure derivatives?

- Methodological Answer :

- Employ chiral chromatography (e.g., CHIRALPAK® AD-H column) with heptane/ethanol mobile phases.

- Use Vibrational Circular Dichroism (VCD) to confirm absolute configuration, especially for cyclopropane-bearing analogs .

Q. How can researchers evaluate the biological activity of this compound in neurological disease models?

- Methodological Answer :

- In vitro : Test dopamine/serotonin reuptake inhibition in transfected HEK-293 cells.

- In vivo : Administer to rodent models of depression (e.g., forced swim test) at 1–10 mg/kg doses, monitoring behavioral endpoints .

Q. What methodologies address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Perform OECD 301 biodegradation tests to assess persistence.

- Use Daphnia magna acute toxicity assays (48-hour EC₅₀) to estimate aquatic impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.